3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that belongs to the class of benzoxadiazocines. This compound is characterized by its unique structure, which includes a benzoxadiazocin ring system fused with various functional groups such as ethyl, methyl, and nitrobenzoyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazocin Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocin ring.
Introduction of Functional Groups: The ethyl, methyl, and nitrobenzoyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, sodium borohydride (NaBH4).
Substitution: Br2/FeBr3, HNO3/H2SO4.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-ethylphenyl)-2-methyl-5-(3-nitrobenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is unique due to its specific combination of functional groups and the benzoxadiazocin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23N3O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
10-(3-ethylphenyl)-9-methyl-12-(3-nitrobenzoyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C26H23N3O5/c1-3-17-8-6-10-19(14-17)28-25(31)27(24(30)18-9-7-11-20(15-18)29(32)33)22-16-26(28,2)34-23-13-5-4-12-21(22)23/h4-15,22H,3,16H2,1-2H3 |
InChI Key |
SDYMUSHLYNFQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.